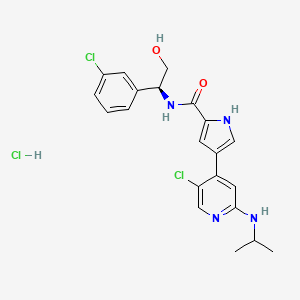
Ulixertinib hydrochloride
Vue d'ensemble
Description
Ulixertinib hydrochloride is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It is currently in clinical trials for the treatment of a wide range of tumors .
Molecular Structure Analysis
The molecular formula of Ulixertinib hydrochloride is C21H22Cl2N4O2 . The molecular weight is 433.33 g/mol and 469.8 g/mol when considering the hydrochloride group . The IUPAC name is 4-{5-chloro-2-[(propan-2-yl)amino]pyridin-4-yl}-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide .
Chemical Reactions Analysis
Ulixertinib has been shown to inhibit MAPK pathway activity in both in vitro and in vivo models, reducing cell viability with clinically achievable concentrations in the low nanomolar range . Combination treatment of Ulixertinib with MEK inhibitors (MEKi) or BH3-mimetics showed strong evidence of antiproliferative synergy in vitro .
Physical And Chemical Properties Analysis
Ulixertinib hydrochloride has a molecular weight of 469.8 g/mol . The compound is a small molecule, which allows it to be orally active .
Applications De Recherche Scientifique
Neuroblastoma Treatment
Specific Scientific Field
Pediatric oncology and cancer research.
Summary of Application
Ulixertinib hydrochloride, a first-in-class ERK-specific inhibitor, has shown promising antitumor activity in phase 1 clinical trials for advanced solid tumors. In the context of neuroblastoma (NB), which is the most common extracranial solid tumor in children, the RAS-MAPK pathway plays a crucial role in essential processes such as cell proliferation, survival, and chemoresistance. Ulixertinib inhibits ERK activation, thereby suppressing NB cell growth and promoting cell death.
Methods of Application
Researchers have investigated ulixertinib in NB using a panel of NB cell lines, patient-derived xenograft (PDX) cell lines, and NB xenograft mouse models. They assessed cell proliferation, colony formation, and tumor growth inhibition. Additionally, ulixertinib was combined with conventional chemotherapeutic drugs to enhance therapeutic efficacy.
Results and Outcomes
- Combination therapy with ulixertinib and doxorubicin synergistically sensitized NB cells to chemotherapy .
Metastatic Uveal Melanoma Treatment
Specific Scientific Field
Oncology and melanoma research.
Summary of Application
Ulixertinib has been investigated in patients with metastatic uveal melanoma. It is a potent and reversible small molecule ATP-competitive inhibitor of both ERK1 and ERK2 protein kinases.
Methods of Application
A phase II study evaluated the efficacy and safety of ulixertinib (BVD-523) in patients with metastatic uveal melanoma.
Results and Outcomes
The study aimed to determine the therapeutic potential of ulixertinib in this specific type of melanoma. Further details on outcomes and quantitative data would require access to the specific study results .
Pediatric Low-Grade Glioma (pLGG) Treatment
Specific Scientific Field
Neuro-oncology and glioma research.
Summary of Application
Ulixertinib (BVD-523) has shown promising responses in adult patients with MAPK-driven solid tumors. Researchers investigated its antitumoral activity in pediatric low-grade glioma (pLGG).
Methods of Application
Ulixertinib was administered as monotherapy and in combination with MEK inhibitors (MEKi), BH3-mimetics, or chemotherapy in pLGG.
Results and Outcomes
The study explored ulixertinib’s effectiveness in treating pLGG, but further details and quantitative data would require access to the specific study findings .
Orientations Futures
Ulixertinib is currently being investigated in multiple cancer clinical trials, both as a single agent and as part of combination therapy . For instance, a phase II basket study of Ulixertinib in combination with hydroxychloroquine is being conducted in patients with advanced GI malignancies harboring mutations in one of the following MAPK signaling-associated genes: KRAS, NRAS, HRAS, BRAF (non-V600), MEK1/2, or ERK1/2 . These data indicate a high clinical potential of Ulixertinib for the treatment of various types of cancer and strongly support its first clinical evaluation .
Propriétés
IUPAC Name |
N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGYQCPFBWFTHM-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ulixertinib hydrochloride | |
CAS RN |
1956366-10-1 | |
| Record name | 1H-Pyrrole-2-carboxamide, 4-[5-chloro-2-[(1-methylethyl)amino]-4-pyridinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ulixertinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956366101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ULIXERTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K792HRQ8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



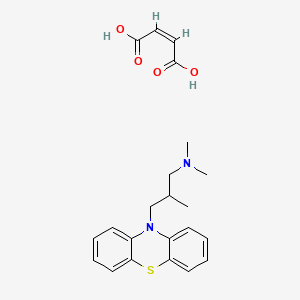
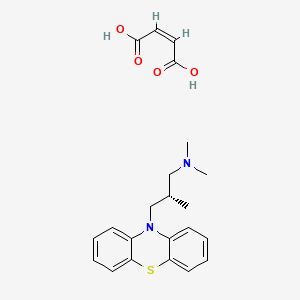

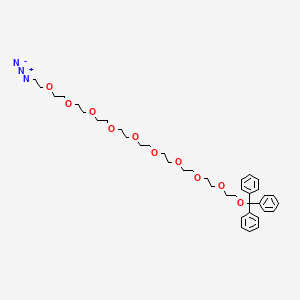
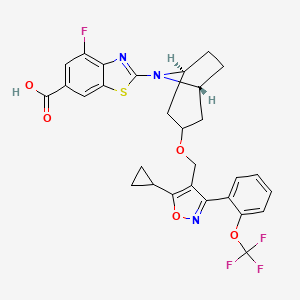
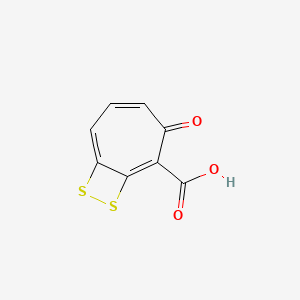

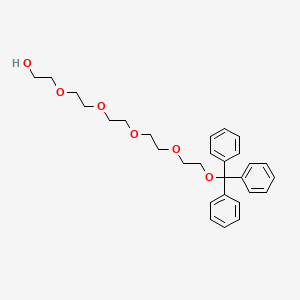
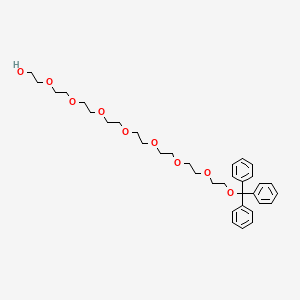
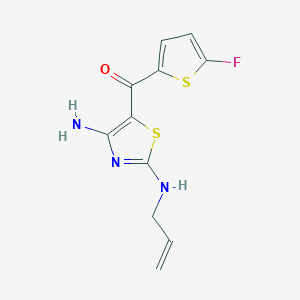
![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)